molecular formula C12H9ClF3N3 B1415064 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1042515-66-1

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1415064
CAS No.: 1042515-66-1
M. Wt: 287.67 g/mol
InChI Key: JIOFKKUTPMHPLE-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a trifluoromethyl group, a pyridinylmethyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridinylmethyl group can facilitate binding to specific sites on target molecules, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-pyridinylmethyl)benzenesulfonamide
  • 3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and pyridinylmethyl groups. These functional groups confer distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications .

Properties

IUPAC Name

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFKKUTPMHPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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